![molecular formula C24H21NO5 B8059306 (S)-a-(Fmoc-amino)-3-methoxybenzeneacetic acid CAS No. 1260609-39-9](/img/structure/B8059306.png)
(S)-a-(Fmoc-amino)-3-methoxybenzeneacetic acid
Description
Fmoc-amino acids are a type of protected amino acids widely used in peptide synthesis . The Fmoc group (9-fluorenylmethyloxycarbonyl) is a protective group for the amino group. It’s stable under a variety of conditions and can be removed under basic conditions .
Synthesis Analysis
Fmoc-amino acids are commonly synthesized using Fmoc solid-phase peptide synthesis (SPPS) . This method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to insoluble beads. The Fmoc group protects the amino group during synthesis and can be selectively removed before the addition of the next amino acid .Molecular Structure Analysis
The Fmoc group consists of a fluorene group (a three-ring aromatic system) attached to a carbamate functionality . This structure imparts significant hydrophobicity and aromaticity to Fmoc-amino acids, which can influence their behavior in chemical reactions and self-assembly .Chemical Reactions Analysis
In peptide synthesis, the Fmoc group can be removed under basic conditions, typically using 20% piperidine . This deprotection step allows the exposed amino group to react with the carboxyl group of the next amino acid in the sequence .Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-methoxyphenyl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c1-29-16-8-6-7-15(13-16)22(23(26)27)25-24(28)30-14-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-13,21-22H,14H2,1H3,(H,25,28)(H,26,27)/t22-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSIJILABHCANV-QFIPXVFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501132643 | |
Record name | Benzeneacetic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-methoxy-, (αS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501132643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-a-(Fmoc-amino)-3-methoxybenzeneacetic acid | |
CAS RN |
1260609-39-9 | |
Record name | Benzeneacetic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-methoxy-, (αS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260609-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-methoxy-, (αS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501132643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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